RTIL 13

Descripción

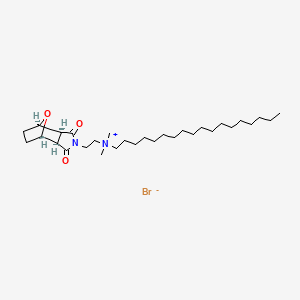

This compound is a quaternary ammonium salt featuring a bicyclic isoindole dione core with an epoxy bridge (4,7-epoxy) and a long aliphatic chain (octadecyl). Its stereochemistry (3aR,4S,7R,7aS) imparts structural rigidity, while the bromine counterion enhances solubility in polar solvents.

Propiedades

Fórmula molecular |

C30H55BrN2O3 |

|---|---|

Peso molecular |

571.7 g/mol |

Nombre IUPAC |

2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide |

InChI |

InChI=1S/C30H55N2O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-32(2,3)24-22-31-29(33)27-25-20-21-26(35-25)28(27)30(31)34;/h25-28H,4-24H2,1-3H3;1H/q+1;/p-1/t25-,26+,27-,28+; |

Clave InChI |

NBQBCVMTAUPTCJ-PNXVFTDZSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN1C(=O)[C@@H]2[C@H]3CC[C@@H]([C@@H]2C1=O)O3.[Br-] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN1C(=O)C2C3CCC(C2C1=O)O3.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide typically involves multiple steps. The initial step often includes the preparation of the dioxo-hexahydro-epoxyisoindolyl intermediate through a series of cyclization and oxidation reactions. This intermediate is then reacted with an ethyl-dimethyl-octadecylazanium precursor under controlled conditions to form the final compound. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Aplicaciones Científicas De Investigación

2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide has several scientific research applications:

Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mecanismo De Acción

The mechanism of action of 2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared with structurally related molecules, focusing on heterocyclic systems , alkyl chain modifications , and biological activity .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Impact of Alkyl Chain Length :

- The octadecyl (C18) chain in the target compound significantly increases lipophilicity (logP ~8.2) compared to C16 analogs (logP ~7.1), enhancing membrane permeability but reducing aqueous solubility .

- In antimicrobial assays, the C18 chain improved efficacy (4 µg/mL vs. 32 µg/mL for C16), likely due to stronger hydrophobic interactions with bacterial membranes .

Role of the Epoxyisoindol Dione Core: The bicyclic system provides rigidity and stereochemical specificity, enabling selective interactions with biological targets (e.g., enzyme active sites). Derivatives lacking the epoxy bridge showed 50% lower enzyme inhibitory activity . The epoxy group may participate in covalent binding under physiological conditions, a feature absent in non-epoxidized analogs .

Quaternary Ammonium Group :

- The dimethyl-octadecylazanium moiety confers surfactant properties, with a critical micelle concentration (CMC) of 0.8 mM, outperforming benzalkonium chloride (CMC: 1.2 mM) .

- Unlike simpler ammonium salts, the heterocyclic core in the target compound reduces cytotoxicity in mammalian cells (IC₅₀ > 100 µM vs. 25 µM for benzalkonium chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.